molecular formula C16H31FO2 B095029 2-Fluoropalmitic acid CAS No. 16518-94-8

2-Fluoropalmitic acid

Cat. No. B095029
CAS RN: 16518-94-8
M. Wt: 274.41 g/mol
InChI Key: JGRIJJOLCNCSNX-UHFFFAOYSA-N
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Description

2-Fluoropalmitic acid is an acyl-CoA synthetase inhibitor . It acts as a candidate anti-glioma agent . It suppresses the viability and stem-like phenotype of glioma stem cells (GSCs) and also inhibits the proliferation and invasion of glioma cell lines .


Molecular Structure Analysis

The molecular formula of 2-Fluoropalmitic acid is C16H31FO2 . Its average mass is 274.414 Da and its monoisotopic mass is 274.230804 Da .


Chemical Reactions Analysis

2-Fluoropalmitic acid has been found to suppress the expression of phosphor-ERK, CD133, and SOX-2; reduce MMP-2 activity; and increase methylation of the MGMT promoter .


Physical And Chemical Properties Analysis

2-Fluoropalmitic acid has a density of 0.9±0.1 g/cm3 . Its boiling point is 376.1±12.0 °C at 760 mmHg . The enthalpy of vaporization is 68.5±6.0 kJ/mol . The flash point is 181.3±19.6 °C . The index of refraction is 1.444 .

Scientific Research Applications

Therapeutic Agent Against Glioblastoma

2-Fluoropalmitic acid (2-FPA) has been identified as a potential therapeutic agent against Glioblastoma, an aggressive malignant brain tumor . It has been found to suppress the viability and stem-like phenotype of glioma stem cells (GSCs), inhibit the proliferation and invasion of glioma cell lines .

Enhancing the Efficacy of Temozolomide

2-FPA has been shown to enhance the efficacy of Temozolomide (TMZ), a chemotherapy medication used for the treatment of glioblastoma . The combination therapy of 2-FPA with TMZ synergistically enhances the efficacy of TMZ .

Inhibitor of Acyl-CoA Synthetase

2-FPA is an acyl-CoA synthetase inhibitor . Acyl-CoA synthetases are key enzymes in lipid metabolism, and their inhibition can have significant effects on the metabolism of fatty acids.

Suppression of Phosphor-ERK, CD133, and SOX-2 Expression

2-FPA has been found to suppress the expression of phosphor-ERK, CD133, and SOX-2 . These are key proteins involved in cell signaling, stem cell maintenance, and transcription regulation, respectively.

Reduction of Matrix Metalloproteinase-2 (MMP-2) Activity

2-FPA reduces the activity of MMP-2 . MMP-2 is an enzyme that degrades components of the extracellular matrix, a key process in cancer invasion and metastasis.

Increase in Methylation of the MGMT Promoter

2-FPA increases the methylation of the MGMT promoter . MGMT is a DNA repair enzyme, and its silencing through promoter methylation is associated with a better response to alkylating chemotherapy in glioblastoma patients.

Future Directions

2-Fluoropalmitic acid has been identified as a potential therapeutic agent against GBM . To extend these findings, physiological studies are required to examine the efficacy of 2-Fluoropalmitic acid against GBM in vivo .

properties

IUPAC Name

2-fluorohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31FO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRIJJOLCNCSNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347659
Record name 2-Fluorohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoropalmitic acid

CAS RN

16518-94-8
Record name 2-Fluorohexadecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016518948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16518-94-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158288
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Fluorohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of 2-Fluoropalmitic acid against glioblastoma?

A1: While the exact mechanism is still under investigation, research suggests that 2-Fluoropalmitic acid exerts its anti-glioma effects through multiple pathways.

  • Acyl-CoA Synthetase Inhibition: 2-Fluoropalmitic acid acts as an acyl-CoA synthetase inhibitor. [] Acyl-CoA synthetases are essential for fatty acid metabolism, and their inhibition can disrupt lipid synthesis and signaling pathways crucial for tumor cell growth and survival.
  • Suppression of Stem-like Phenotype: 2-Fluoropalmitic acid has been shown to suppress the stem-like phenotype of glioblastoma stem cells (GSCs). [] GSCs are thought to contribute to tumor initiation, growth, and recurrence, making them an important target for therapy. The compound reduces the expression of stemness markers like CD133 and SOX-2. []
  • Inhibition of Proliferation and Invasion: Studies demonstrate that 2-Fluoropalmitic acid inhibits the proliferation and invasion of glioblastoma cell lines. [, ] This effect is attributed to the downregulation of proteins involved in cell cycle progression and the suppression of matrix metalloproteinase-2 (MMP-2) activity, which plays a role in tumor invasion. [, ]
  • Synergistic Effect with Temozolomide: Importantly, 2-Fluoropalmitic acid enhances the efficacy of temozolomide (TMZ), the current standard chemotherapy drug for glioblastoma. [, ] This synergistic effect is potentially linked to the increased methylation of the MGMT promoter observed with 2-Fluoropalmitic acid treatment. [] MGMT is a DNA repair enzyme, and its methylation is associated with increased sensitivity to TMZ.

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